Arjunetin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

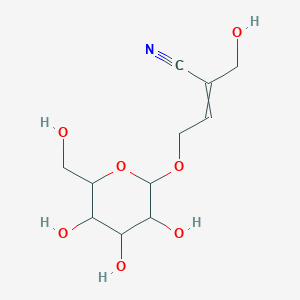

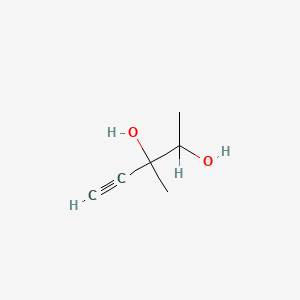

La arjunetina es un compuesto que se encuentra en la naturaleza y pertenece a la clase de los triterpenoides oleanano. Se encuentra principalmente en la corteza del árbol Terminalia arjuna, que se ha utilizado tradicionalmente en la medicina ayurvédica por sus propiedades cardioprotectoras . La arjunetina se ha estudiado por sus posibles efectos terapéuticos, que incluyen actividad antioxidante, antiinflamatoria y antiviral .

Aplicaciones Científicas De Investigación

La arjunetina tiene una amplia gama de aplicaciones de investigación científica:

Química: La arjunetina se utiliza como compuesto marcador en la estandarización de los extractos de corteza de Terminalia arjuna.

Biología: En la investigación biológica, la arjunetina se investiga por sus efectos antioxidantes y antiinflamatorios.

Medicina: La arjunetina se explora por sus propiedades cardioprotectoras, anticancerígenas, antivirales, antibacterianas y antifúngicas. .

Mecanismo De Acción

La arjunetina ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad antioxidante: La arjunetina elimina los radicales libres e inhibe la actividad de la catalasa, reduciendo el estrés oxidativo en las células.

Actividad antiviral: Los estudios de acoplamiento y dinámica molecular han demostrado que la arjunetina se une a objetivos clave del SARS-CoV-2, incluyendo 3CLpro, PLpro y RdRp, con alta afinidad de unión.

Actividad antiinflamatoria: La arjunetina modula las vías inflamatorias inhibiendo la producción de citoquinas y enzimas proinflamatorias.

Análisis Bioquímico

Biochemical Properties

Arjunetin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is pivotal in regulating blood pressure. Additionally, this compound interacts with antioxidant enzymes such as superoxide dismutase (SOD) and catalase, enhancing their activity and thereby reducing oxidative stress .

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. In endothelial cells, this compound promotes nitric oxide production, which is essential for vascular relaxation and blood flow regulation. It also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation. Furthermore, this compound modulates gene expression related to inflammation and apoptosis, contributing to its protective effects on cardiovascular cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to ACE, inhibiting its activity and thus lowering blood pressure. This compound also activates antioxidant response elements (ARE) in the nucleus, leading to the upregulation of genes involved in antioxidant defense. Additionally, this compound inhibits the nuclear factor-kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that this compound maintains its protective effects on cellular function over extended periods, with sustained antioxidant and anti-inflammatory activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects such as reduced blood pressure and improved cardiac function. At high doses, this compound can cause adverse effects, including gastrointestinal disturbances and potential toxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic benefits without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in its metabolism and detoxification. This compound also affects metabolic flux by modulating the levels of various metabolites, including those involved in lipid metabolism. This modulation contributes to its lipid-lowering effects, which are beneficial for cardiovascular health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with glucose transporters, facilitating its uptake into cells. Once inside the cells, this compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments through targeting signals and post-translational modifications. For example, this compound can be phosphorylated, which influences its localization to the nucleus. In the nucleus, this compound can interact with transcription factors and other nuclear proteins, modulating gene expression and cellular responses .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La arjunetina se puede aislar del extracto etanólico de la corteza de Terminalia arjuna. El proceso de extracción implica el uso de solventes como el etanol, seguido de técnicas cromatográficas para purificar el compuesto . La cromatografía de capa fina de alta resolución (HPTLC) y la cromatografía líquida-espectrometría de masas (LC-MS) son métodos comúnmente utilizados para la separación y cuantificación de la arjunetina .

Métodos de producción industrial: La producción industrial de arjunetina implica la extracción a gran escala de la corteza de Terminalia arjuna. La corteza primero se seca y se pulveriza, luego se somete a extracción con solvente utilizando etanol u otros solventes adecuados. El extracto se purifica luego utilizando técnicas cromatográficas para obtener arjunetina en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: La arjunetina experimenta diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto a fin de mejorar sus propiedades terapéuticas o para estudiar su comportamiento en diferentes condiciones .

Reactivos y condiciones comunes:

Oxidación: La arjunetina se puede oxidar utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones controladas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de la arjunetina puede conducir a la formación de ácido arjunólico, mientras que la reducción puede producir ácido arjúnico .

Comparación Con Compuestos Similares

La arjunetina se compara con otros triterpenoides oleanano como el ácido oleanólico, el ácido arjunólico y la arjunolitin:

Ácido oleanólico: Tanto la arjunetina como el ácido oleanólico exhiben propiedades antioxidantes y antiinflamatorias.

Ácido arjunólico: El ácido arjunólico es otro triterpenoide con efectos cardioprotectores.

Arjunolitin: Similar a la arjunetina, la arjunolitin se aísla de la corteza de Terminalia arjuna y tiene propiedades terapéuticas.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Arjunetin involves the conversion of a natural product, arjunolic acid, into Arjunetin through a series of chemical reactions.", "Starting Materials": [ "Arjunolic acid", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Acetic anhydride", "Pyridine", "Sodium acetate", "Methanesulfonic acid", "Sodium borohydride", "Acetone", "Ethanol" ], "Reaction": [ "Arjunolic acid is dissolved in methanol and treated with sodium hydroxide to form the sodium salt of arjunolic acid.", "The sodium salt of arjunolic acid is then treated with hydrochloric acid to form arjunolic acid.", "Arjunolic acid is acetylated with acetic anhydride and pyridine to form the acetyl derivative of arjunolic acid.", "The acetyl derivative of arjunolic acid is then treated with sodium acetate and methanesulfonic acid to form the corresponding aryl methyl ether.", "The aryl methyl ether is reduced with sodium borohydride in ethanol to form the corresponding alcohol.", "The alcohol is then oxidized with acetone and methanesulfonic acid to form Arjunetin." ] } | |

Número CAS |

31297-79-7 |

Fórmula molecular |

C36H58O10 |

Peso molecular |

650.8 g/mol |

Nombre IUPAC |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C36H58O10/c1-31(2)12-14-36(30(44)46-29-26(41)25(40)24(39)20(17-37)45-29)15-13-34(6)18(23(36)28(31)43)8-9-22-33(5)16-19(38)27(42)32(3,4)21(33)10-11-35(22,34)7/h8,19-29,37-43H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24-,25+,26-,27+,28+,29+,33+,34-,35-,36+/m1/s1 |

Clave InChI |

CUOZRGBQTOSWAY-PWEPJYDOSA-N |

SMILES isomérico |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H](C3(C)C)O)O)C |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)CO)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |

SMILES canónico |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |

Sinónimos |

arjunetin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[(2,5-Dimethylphenyl)sulfonylamino]-1-oxoethyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1231988.png)

![6-Thiophen-2-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline](/img/structure/B1231992.png)

![2-[[oxo-(2-oxo-1H-quinolin-4-yl)methyl]amino]-3-phenylpropanoic acid methyl ester](/img/structure/B1231995.png)

![2-Phenylbutanoic acid [2-oxo-2-(2-phenylanilino)ethyl] ester](/img/structure/B1231996.png)